

# Application Notes and Protocols for Assessing PROTAC Ternary Complex Formation

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## Compound of Interest

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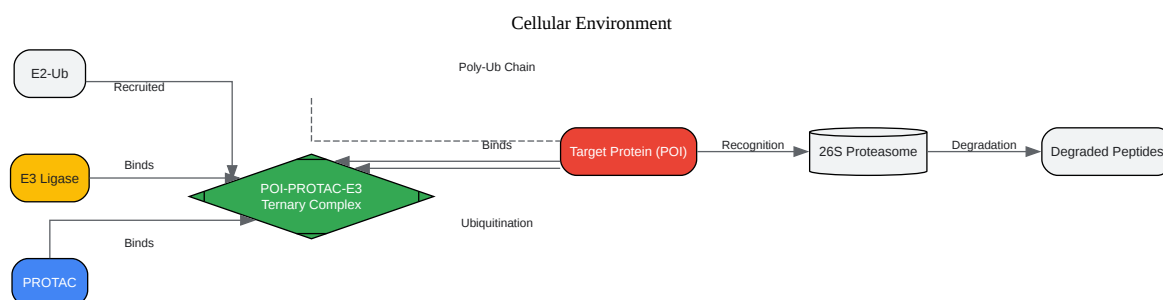
## Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality in drug discovery.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system (UPS).[2][3] The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the cornerstone of this process and a critical determinant of a PROTAC's efficacy and selectivity.[4][5][6]

The stability, kinetics, and structural properties of this ternary complex directly influence the efficiency of the subsequent ubiquitination and degradation steps.[4] Therefore, robust and quantitative assessment of ternary complex formation is essential for the rational design and optimization of effective PROTAC degraders.[4] These application notes provide detailed protocols and an overview of the key biophysical, cellular, and structural methods used to characterize PROTAC-mediated ternary complexes.

# The PROTAC Mechanism and the Central Role of the Ternary Complex

The catalytic cycle of a PROTAC begins with its binding to both the target protein and an E3 ligase, inducing their proximity and forming the key ternary complex.[7][8] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the target protein.[2] This polyubiquitination acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2][3] The stability and conformation of the ternary complex are paramount; a stable complex generally leads to more efficient ubiquitination and degradation.[4] Factors such as cooperativity—where the binding of one protein partner enhances the PROTAC's affinity for the other—play a significant role in the potency of a PROTAC.[4][9]



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

## Biophysical Assays for In Vitro Characterization

Biophysical assays are fundamental for quantitatively assessing the binding affinities, kinetics, and thermodynamics of ternary complex formation using purified proteins.[10] They provide

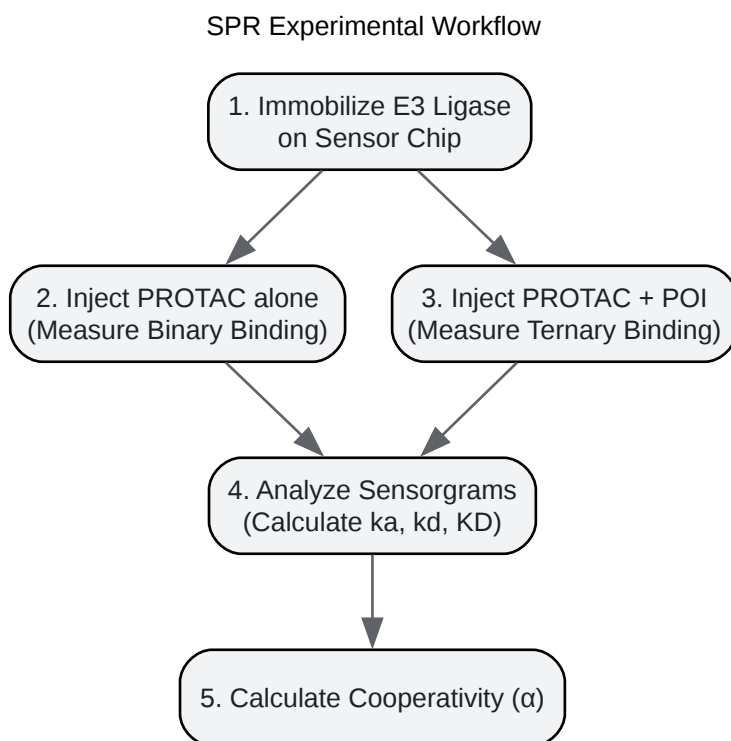
direct evidence of complex formation and are crucial for understanding structure-activity relationships (SAR).

## Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time analysis of biomolecular interactions.<sup>[11][12]</sup> In the context of PROTACs, SPR is used to measure the binding kinetics (association rate,  $k_a$ , and dissociation rate,  $k_d$ ) and affinity (dissociation constant,  $K_D$ ) of both binary (PROTAC-POI, PROTAC-E3) and ternary complexes.<sup>[13][14]</sup> A common experimental setup involves immobilizing the E3 ligase on a sensor chip and flowing solutions of the PROTAC, with or without the target protein, over the surface.<sup>[9][13]</sup> This method allows for the direct determination of the cooperativity factor ( $\alpha$ ), which quantifies the change in affinity for one protein partner when the other is already bound ( $\alpha = K_{D\text{binary}} / K_{D\text{ternary}}$ ).<sup>[13][15]</sup> A high cooperativity factor often correlates with efficient cellular degradation.<sup>[9]</sup>

### Experimental Protocol:

- Immobilization: Immobilize a biotinylated E3 ligase complex (e.g., VHL:ElonginB:ElonginC) onto a streptavidin-coated sensor chip to a target response level.<sup>[9]</sup>
- Binary Interaction (PROTAC to E3): Prepare a dilution series of the PROTAC in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics and affinity ( $K_{D\text{binary}}$ ).<sup>[15]</sup>
- Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (POI) mixed with a dilution series of the PROTAC.<sup>[13]</sup>
- Injection: Flow these POI-PROTAC solutions over the immobilized E3 ligase surface.<sup>[15]</sup>
- Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters ( $k_a$ ,  $k_d$ ) and affinity ( $K_{D\text{ternary}}$ ) for the ternary complex formation.<sup>[15]</sup>
- Cooperativity Calculation: Calculate the cooperativity factor  $\alpha$  using the formula:  $\alpha = K_{D\text{binary}} / K_{D\text{ternary}}$ .<sup>[13]</sup>



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Caption: Workflow for assessing ternary complex formation using SPR.

Quantitative Data Summary (SPR):

PROTAC	Target	E3 Ligase	KD (PROTAC to E3, nM)	KD (Ternary, nM)	Cooperativity ( $\alpha$ )	Reference
<b>MZ1</b>	<b>BRD4BD2</b>	<b>VHL</b>	<b>66</b>	<b>4.4</b>	<b>15</b>	<a href="#">[16]</a>
ARV-771	BRD4BD1	VHL	~440 (VP1)	~140	~3	<a href="#">[9]</a>
ARV-771	BRD4BD2	VHL	~440 (VP1)	~10	~44	<a href="#">[9]</a>

| CPS2 | CDK2 | CRBN-DDB1 | ~1.21 (Ternary) | N/A | ~98 [\[\[14\]](#) |

## Isothermal Titration Calorimetry (ITC)

Application Note: Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[8] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), binding stoichiometry (n), and enthalpy ( $\Delta H$ ) and entropy ( $\Delta S$ ) of binding.[17] In PROTAC research, ITC is highly reliable for determining the cooperativity of ternary complex formation. [8] By comparing the thermodynamics of binary and ternary interactions, researchers can gain deep insights into the driving forces of complex formation. However, ITC typically requires larger quantities of protein and has a lower throughput compared to other methods like SPR. [11]

### Experimental Protocol:

- **Sample Preparation:** Prepare purified protein solutions (E3 ligase and POI) and the PROTAC solution in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions before use.
- **Binary Titration (e.g., PROTAC into POI):** Load the POI solution into the ITC sample cell. Load the PROTAC solution (typically 10-20 times more concentrated) into the injection syringe.
- **Run Experiment:** Perform a series of small, sequential injections of the PROTAC into the POI solution while measuring the heat change after each injection.
- **Ternary Titration:** To measure ternary complex formation, pre-saturate the protein in the cell (e.g., E3 ligase) with its binding partner (the POI). Then, titrate the PROTAC into this pre-formed binary complex.[15]
- **Data Analysis:** Integrate the heat-flow peaks to generate a binding isotherm. Fit the data to an appropriate binding model (e.g., one-site binding) to determine KD, n, and  $\Delta H$ . Calculate the Gibbs free energy ( $\Delta G$ ) and cooperativity ( $\alpha$ ).[17][18]

### Quantitative Data Summary (ITC):

PROTAC	Target	E3 Ligase	KD (PROTAC to E3, nM)	KD (PROTAC to Target, nM)	Cooperati vity ( $\alpha$ )	Referenc e
MZ1	BRD4BD2	VHL	66	4	15	[16]

| MZ1 | BRD4BD2 | VCB | N/A | N/A | >10 [[17][18]] |

## Other Key Biophysical Assays

- Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[8][18] It can be used to determine the binding affinities of binary and ternary complexes in a high-throughput format.[18]
- Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA): This bead-based assay uses donor and acceptor beads that, when brought into proximity by the formation of the ternary complex, generate a chemiluminescent signal.[4][8] The signal intensity is proportional to the amount of ternary complex formed, though it is susceptible to a "hook effect" at high PROTAC concentrations.[17][18]
- Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technique that monitors biomolecular interactions in real-time. It provides kinetic and affinity data and is a valuable tool for characterizing ternary complex formation.[10][16]

## Cellular Assays for In-Cell Characterization

Cellular assays are critical for confirming that ternary complex formation occurs within the complex milieu of a living cell, providing a more physiologically relevant understanding of a PROTAC's action.[19][20]

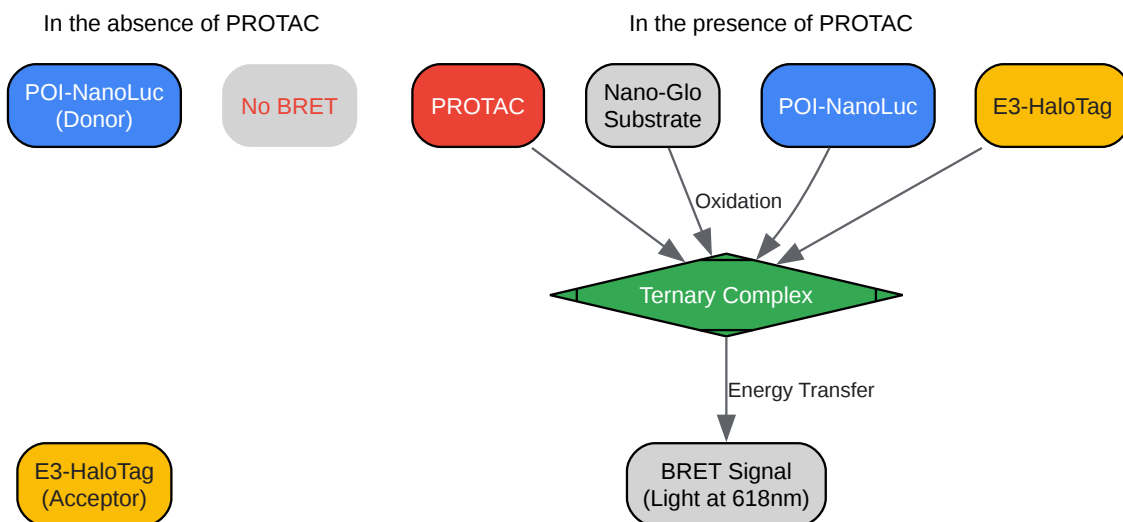
## NanoBRET™ (Bioluminescence Resonance Energy Transfer)

Application Note: NanoBRET is a proximity-based assay that measures protein-protein interactions in live cells.[20] It relies on energy transfer from a bright NanoLuc® luciferase

donor fused to one protein of interest to a fluorescent HaloTag® acceptor fused to the other. [16] For PROTACs, the target protein is typically fused to NanoLuc, and the E3 ligase (e.g., VHL or CRBN) is fused to HaloTag.[15] When a PROTAC induces the formation of the ternary complex, the donor and acceptor are brought into close proximity (<10 nm), resulting in energy transfer and a detectable BRET signal.[16] This assay can be run in real-time kinetic or endpoint formats and is amenable to high-throughput screening.[19][20]

#### Experimental Protocol:

- **Cell Culture and Transfection:** Culture cells (e.g., HEK293T) and transiently transfect them with plasmids encoding the NanoLuc-POI fusion and the HaloTag-E3 ligase fusion proteins.
- **Ligand Labeling:** After 24-48 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag fusion protein.[15]
- **PROTAC Treatment:** Resuspend the cells and add a dilution series of the PROTAC to a 96- or 384-well plate.
- **Substrate Addition and Signal Detection:** Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.[15]
- **Data Analysis:** Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the BRET ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC50 of complex formation.



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Caption: Principle of the NanoBRET assay for detecting ternary complexes.

## Co-Immunoprecipitation (Co-IP)

Application Note: Co-immunoprecipitation (Co-IP) is a classic technique used to detect protein-protein interactions in cells.[18] For PROTACs, Co-IP can demonstrate that the target protein and the E3 ligase are in a complex within the cell. An antibody against the target protein is used to pull it down from the cell lysate, and Western blotting is then used to detect the presence of the co-precipitated E3 ligase. An enhanced signal in the presence of a PROTAC indicates ternary complex formation. While highly physiologically relevant, Co-IP can be susceptible to false negatives if the interaction is weak or transient, as it may be disrupted during the wash steps.[17]

## Structural Biology Techniques

Structural biology provides atomic-level detail of how a PROTAC mediates the interaction between the target protein and the E3 ligase, offering invaluable insights for rational drug design.[21][22]

## X-ray Crystallography

Application Note: X-ray crystallography is the definitive method for obtaining high-resolution three-dimensional structures of PROTAC-induced ternary complexes.[4] The first crystal structure of a PROTAC ternary complex (VHL:MZ1:BRD4BD2) was a landmark achievement that provided critical insights into the protein-protein and protein-ligand interactions that stabilize the complex.[18] These structures can explain degradation selectivity and guide the structure-based design of new degraders.[22] However, obtaining high-quality crystals of these non-native, flexible complexes is a significant challenge and a major bottleneck in the field.[22]

### Experimental Protocol (General Workflow):

- **Protein Production:** Overexpress and purify high-quality, stable target protein and E3 ligase complex.
- **Ternary Complex Formation:** Incubate the POI, E3 ligase, and PROTAC in a stoichiometric ratio to form the ternary complex. This step may require optimization of buffer conditions and concentrations.
- **Complex Purification:** Use size-exclusion chromatography (SEC) to isolate the stable ternary complex from unbound components.
- **Crystallization:** Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-ordered, diffraction-quality crystals.
- **Data Collection and Structure Determination:** Collect X-ray diffraction data at a synchrotron source and solve the 3D structure.

### Key Published PROTAC Ternary Complex Structures:

PDB ID	PROTAC	Target Protein	E3 Ligase	Reference
5T35	MZ1	BRD4BD2	VHL-ElonginC-ElonginB	[18]
6H0F	Pomalidomide (glue)	IKZF1	DDB1-CRBN	[23]

| 6BN7 | PROTAC 1 | SMARCA2BD | VHL-ElonginC-ElonginB [\[1\]](#) |

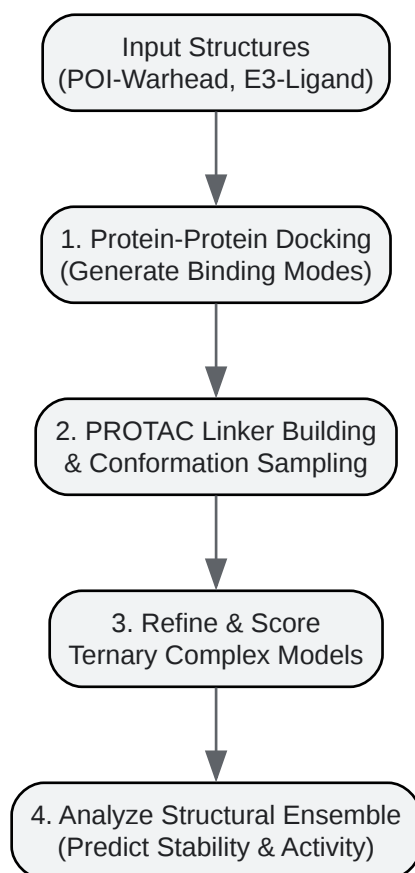
## Cryo-Electron Microscopy (Cryo-EM)

Application Note: Cryo-electron microscopy (Cryo-EM) is an emerging structural technique that is particularly well-suited for large, flexible, or heterogeneous complexes that are resistant to crystallization.[\[3\]](#)[\[21\]](#) As PROTAC ternary complexes can be dynamic, Cryo-EM offers a powerful alternative to X-ray crystallography for visualizing their architecture and conformational states.[\[21\]](#)[\[24\]](#) It is becoming an increasingly important tool for guiding structure-based design in the field of targeted protein degradation.[\[3\]](#)

## Computational Modeling

Application Note: Computational modeling plays a crucial role in predicting and rationalizing the formation of PROTAC ternary complexes.[\[2\]](#)[\[25\]](#) Various in silico methods are used to generate structural ensembles of possible ternary complexes, helping to understand how different linkers, warheads, or E3 ligands may influence complex stability and geometry.[\[7\]](#)[\[25\]](#) These models can predict favorable protein-protein interactions and guide the design of PROTACs with improved properties, thereby reducing the need for extensive empirical screening.[\[26\]](#)[\[27\]](#) However, predicting the dynamic nature and multiple conformations of these complexes remains a significant computational challenge.[\[27\]](#)

## Computational Modeling Workflow



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Caption: A typical workflow for computational modeling of PROTACs.

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